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For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a heterocyclic organic compound

featuring a piperazine ring acylated with a tetrahydrofuroyl group.[1][2] It is primarily utilized as

a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its

hydrobromide salt form often enhances stability and solubility in polar solvents, making it a

versatile building block in medicinal chemistry.[1][2] This document provides detailed

application notes and experimental protocols for its use, with a focus on its role in the synthesis

of the alpha-1 adrenergic blocker, Terazosin.
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Property Value Reference

CAS Number 63590-62-5 [3]

Molecular Formula C₉H₁₆N₂O₂ · HBr [3]

Molecular Weight
265.15 g/mol (hydrobromide

salt)
[2]

Appearance
White to off-white crystalline

solid
[1][2]

Melting Point 103-107 °C [3]

Solubility
Soluble in polar organic

solvents
[1][2]

Applications in Pharmaceutical Synthesis
The primary application of 1-(2-Tetrahydrofuroyl)piperazine is as a crucial building block in the

synthesis of more complex pharmaceutical agents.[4] Its structure is particularly suited for

introduction into molecules targeting various biological pathways. A prominent example of its

application is in the synthesis of Terazosin, an alpha-1 adrenergic antagonist used to treat

benign prostatic hyperplasia and hypertension.

Synthesis of Terazosin
Terazosin is synthesized via the nucleophilic substitution reaction between 1-(2-

Tetrahydrofuroyl)piperazine and 4-amino-2-chloro-6,7-dimethoxyquinazoline. The piperazine

nitrogen of the intermediate acts as a nucleophile, displacing the chlorine atom on the

quinazoline ring to form the final product.

Experimental Protocols
Protocol 1: Synthesis of Terazosin Hydrochloride
Dihydrate
This protocol is adapted from a patented industrial process for the preparation of Terazosin

hydrochloride dihydrate.
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Reaction Scheme:

Reactants and Solvents

1-(2-Tetrahydrofuroyl)piperazine

Reaction Mixture4-Amino-2-chloro-6,7-dimethoxyquinazoline

n-Butanol and Water

Reflux (9 hours) Cool to Room Temperature
(10-12 hours)

Filtration and Washing
(with n-Butanol)

Drying in vacuo
(40-50 °C) Terazosin HCl Dihydrate

Click to download full resolution via product page

Workflow for Terazosin Synthesis.

Materials:

1-(2-Tetrahydrofuroyl)piperazine (N-(2-tetrahydrofuroyl)piperazine)

4-Amino-2-chloro-6,7-dimethoxyquinazoline

n-Butanol

Water

Procedure:

To a solution of n-butanol (316 ml) and water (24 ml), add N-(2-tetrahydrofuroyl)piperazine

(20 g).

While stirring, add 4-amino-2-chloro-6,7-dimethoxyquinazoline (22.2 g) to the mixture.

Heat the reaction mixture to reflux and maintain reflux for approximately 9 hours.
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After the reflux period, cool the reaction mixture to room temperature.

Continue stirring at room temperature for about 10-12 hours to allow for crystallization.

Collect the crystals by filtration.

Wash the collected crystals with n-butanol.

Dry the product in vacuo at 40-50 °C.

Quantitative Data:

Reactant Amount Molar Equivalent

1-(2-

Tetrahydrofuroyl)piperazine
20 g 1.0

4-Amino-2-chloro-6,7-

dimethoxyquinazoline
22.2 g ~1.0

n-Butanol 316 ml -

Water 24 ml -

Product Amount Yield

Terazosin HCl Dihydrate 40.1 g 94%

Data extracted from US Patent 6,248,888 B1.[1]

Protocol 2: Synthesis of a Terazosin Analog
This protocol describes the synthesis of a Terazosin analog, demonstrating the versatility of 1-

(2-Tetrahydrofuroyl)piperazine in synthesizing related compounds.

Reaction Scheme:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://patents.google.com/patent/US6248888B1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants and Solvent

N-(2-Tetrahydrofuroyl)piperazine

Reaction MixtureSubstituted 2-Chloroquinazoline (Compound 9)

1-Pentanol

Reflux at 135 °C (5 hours)
under Nitrogen

Evaporation of Solvent
(under reduced pressure) Flash Column Chromatography Terazosin Analog (Compound 10a)

Click to download full resolution via product page

Workflow for Terazosin Analog Synthesis.

Materials:

N-(2-Tetrahydrofuroyl)piperazine

Substituted 4-amino-2-chloroquinazoline derivative (e.g., Compound 9 from the cited

reference)

1-Pentanol

Procedure:

Dissolve the substituted 4-amino-2-chloroquinazoline derivative (0.5 mmol, 1 eq) and N-(2-

tetrahydrofuroyl)piperazine (0.5 mmol, 1 eq) in 1-pentanol (5 ml).

Heat the reaction mixture under a nitrogen atmosphere to reflux at 135°C for 5 hours.

After the reaction is complete, remove the 1-pentanol by evaporation under reduced

pressure.
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Purify the resulting residue by flash column chromatography.

Quantitative Data:

Reactant Molar Amount Molar Equivalent

Substituted 2-

Chloroquinazoline
0.5 mmol 1.0

N-(2-

Tetrahydrofuroyl)piperazine
0.5 mmol 1.0

1-Pentanol 5 ml -

Product Yield

Terazosin Analog

Not explicitly stated in the

abstract, but the procedure

leads to the desired product.

Data and methodology adapted from "Terazosin Analogs Targeting Pgk1 as Neuroprotective

Agents: Design, Synthesis, and Evaluation" (2022).[5]

Signaling Pathways of Terazosin
Terazosin, synthesized using 1-(2-Tetrahydrofuroyl)piperazine, primarily acts as an antagonist

at α1-adrenergic receptors. This action inhibits the binding of norepinephrine to these receptors

on smooth muscle cells, leading to vasodilation and relaxation of smooth muscle in the prostate

and bladder neck.

Norepinephrine
α1-Adrenergic Receptor

Binds to
Phospholipase C (PLC)Activates

Terazosin

Blocks

Smooth Muscle RelaxationPromotes

IP3 and DAGGenerates Intracellular Ca²⁺ ReleaseInduces Smooth Muscle ContractionLeads to
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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